5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol
Description
Properties
IUPAC Name |
5-chloro-7-[(4-methylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O/c1-18-7-9-19(10-8-18)25(21-17-22(27)20-5-4-12-29-24(20)26(21)32)31-15-13-30(14-16-31)23-6-2-3-11-28-23/h2-12,17,25,32H,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDQEZSOXMZIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)N4CCN(CC4)C5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Betti Reaction
The Betti reaction, a three-component coupling of 8-hydroxyquinolines, aldehydes, and amines, is the most direct route to synthesize the target compound. As demonstrated in the synthesis of analogous 8-hydroxyquinoline derivatives, the protocol involves:
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Reactants :
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5-Chloro-8-hydroxyquinoline (1.0 eq.) as the phenolic component.
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p-Tolualdehyde (1.5 eq.) as the aldehyde.
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4-(Pyridin-2-yl)piperazine (1.0 eq.) as the amine.
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Conditions :
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Solvent: Ethanol or dichloroethane.
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Catalyst: Triethylamine (1.0 eq.) or acetic acid.
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Temperature: Room temperature to reflux (25–80°C).
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Duration: 48–72 hours.
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Mechanism :
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Workup :
Key Data :
Stepwise Alkylation-Reductive Amination
For substrates sensitive to MCR conditions, a two-step approach is viable:
Step 1: Quinoline Alkylation with p-Tolyl Group
Step 2: Piperazine Coupling
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Reactants : Alkylated intermediate + 4-(pyridin-2-yl)piperazine.
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Conditions :
Advantages :
Optimization of Reaction Conditions
Solvent Effects
Catalytic Additives
Temperature and Time
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Room Temperature : Suitable for electron-rich amines (e.g., piperazines).
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Reflux : Accelerates reactions with sterically hindered aldehydes (e.g., p-tolualdehyde).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Regioselectivity
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline core to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the replication of microorganisms or the proliferation of cancer cells. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Implications
Position 5 Substituents: Chloro (Target): Improves metabolic stability compared to nitro (5m, 5n) or unsubstituted analogs. Bromo analogs (e.g., MLS-d3) show similar electronic effects but higher molecular weight .
Position 7 Modifications: Piperazine Linker: The 4-(pyridin-2-yl)piperazine in the target compound may enhance binding to metal ions or enzymes compared to 4-phenyl () or 4-methylpiperazine (5c) . Bis-aryl vs. Mono-aryl: The (p-tolyl)methyl group in the target introduces greater steric hindrance and lipophilicity than simpler methyl or single-aryl analogs (e.g., 5c or MLS-d4) .
Table 2: Antifungal Activity of Selected Analogs (Data from )
| Compound | Substituents (Position 5, 7) | Inhibition (%) Against B. cinerea | Inhibition (%) Against S. sclerotiorum |
|---|---|---|---|
| 5o | 5-NO₂, 7-(4-(pyridin-2-yl)piperazinyl)methyl | 73 | 68 |
| 5m | 5-NO₂, 7-(4-(2,4-Cl₂-phenyl)piperazinyl)methyl | 82 | 75 |
| Target* | 5-Cl, 7-((4-(pyridin-2-yl)piperazinyl)(p-tolyl)methyl) | Data not available | Data not available |
*Biological data for the target compound is lacking in provided evidence.
Biological Activity
5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol is a complex organic compound that belongs to the quinoline family. Its unique structure, characterized by a quinoline core with various functional groups, suggests significant potential in biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C26H25ClN4O. The compound features a chloro group, a piperazine ring, and a pyridine moiety, which contribute to its biological activity. The synthesis of this compound typically involves multi-step organic reactions including the formation of the quinoline core and subsequent substitutions to introduce the piperazine and chloro groups.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves binding to bacterial DNA and inhibiting replication processes, which is critical in combating bacterial infections.
Antiviral Properties
The compound has also shown promise as an antiviral agent. It has been evaluated for its ability to inhibit viral replication in cell-based assays. The interaction with viral proteins disrupts their function, thereby preventing the proliferation of viruses such as influenza and coronaviruses. Specific studies have highlighted its effectiveness in reducing viral load in infected cells.
Anticancer Activity
In cancer research, this compound has been investigated for its cytotoxic effects on various cancer cell lines. The compound demonstrated significant antiproliferative activity, with IC50 values indicating potent inhibition of cell growth. Mechanistically, it appears to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function .
Case Studies and Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against E. coli and S. aureus with MIC values < 10 µg/mL |
| Study 2 | Antiviral | Inhibited replication of influenza virus by 75% at 50 µM |
| Study 3 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 5 µM |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- DNA Binding : The quinoline structure allows for intercalation into DNA strands, disrupting replication.
- Protein Interaction : Binding to viral proteins inhibits their function, preventing viral assembly and release.
- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
